molecular formula C8H12N2S B11998510 Pyrimidine, 2-(butylthio)- CAS No. 66348-66-1

Pyrimidine, 2-(butylthio)-

Cat. No.: B11998510
CAS No.: 66348-66-1
M. Wt: 168.26 g/mol
InChI Key: ORHKBCVZKAQYPA-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(butylthio)- is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-(butylthio)- typically involves the introduction of a butylthio group to the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are increasingly being integrated into industrial processes to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-(butylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Pyrimidine, 2-(butylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine, 2-(butylthio)- is largely dependent on its interaction with biological targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives have been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

    Pyrimidine-2-thione: Similar structure but with a thione group instead of a butylthio group.

    2-Aminopyrimidine: Contains an amino group at the 2-position.

    2-Mercaptopyrimidine: Contains a mercapto group at the 2-position.

Uniqueness: Pyrimidine, 2-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs .

Properties

CAS No.

66348-66-1

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-butylsulfanylpyrimidine

InChI

InChI=1S/C8H12N2S/c1-2-3-7-11-8-9-5-4-6-10-8/h4-6H,2-3,7H2,1H3

InChI Key

ORHKBCVZKAQYPA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC=CC=N1

Origin of Product

United States

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